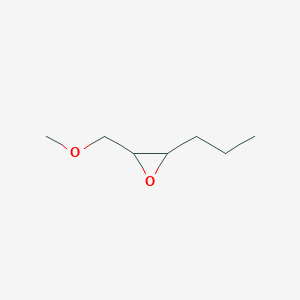![molecular formula C9H15NO2 B15163523 1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one CAS No. 144214-53-9](/img/structure/B15163523.png)
1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one is a compound belonging to the class of N-H oxaziridines. These compounds are known for their selective electrophilic amination properties, making them valuable in organic synthesis. The compound is characterized by its stereoselectivity and the absence of strongly acidic or basic byproducts, which makes it particularly interesting for various synthetic applications .
Méthodes De Préparation
The economically feasible route for the production of 1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these challenges, a microreaction system has been developed. This system allows for precise control of droplet dispersion, temperature, reaction time, and phase separation, resulting in a more efficient and safer synthesis process. Under optimal conditions, the concentration of the product obtained using the microreaction system is significantly higher than that obtained using batch technology .
Analyse Des Réactions Chimiques
1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: Reduction reactions can also occur, typically involving reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Applications De Recherche Scientifique
1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles, making it valuable in organic synthesis.
Biology: The compound’s ability to selectively aminate nucleophiles makes it useful in various biological studies.
Medicine: Its unique properties are being explored for potential medical applications, particularly in drug synthesis and development.
Mécanisme D'action
The mechanism by which 1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one exerts its effects involves its role as an electrophilic aminating agent. The compound selectively transfers an amino group to nucleophiles, driven by the release of ring strain and the formation of strong carbonyl, imine, or oxometal π-bonds. This process is characterized by its stereoselectivity and the absence of strongly acidic or basic byproducts .
Comparaison Avec Des Composés Similaires
1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one can be compared with other N-H oxaziridines, such as:
1-Oxa-6-azaspiro[2.5]octan-6-carboxylic acid benzyl ester: This compound shares similar electrophilic amination properties but differs in its specific structure and reactivity.
Other N-H oxaziridines: These compounds generally have higher reactivity and lower synthetic costs but may vary in stability and specific applications.
This compound stands out due to its efficient and safe synthesis process, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
144214-53-9 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-(1-oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one |
InChI |
InChI=1S/C9H15NO2/c1-2-8(11)10-9(12-10)6-4-3-5-7-9/h2-7H2,1H3 |
Clé InChI |
VXIDLNYTHVYLGW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1C2(O1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
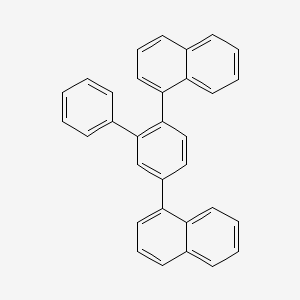
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
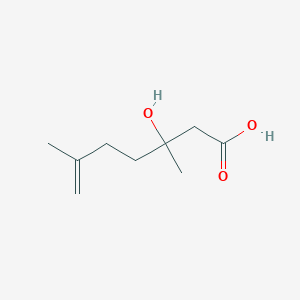
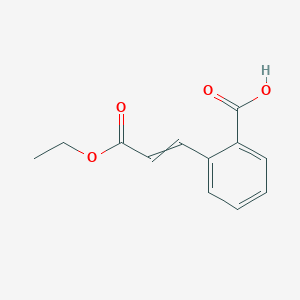

![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)
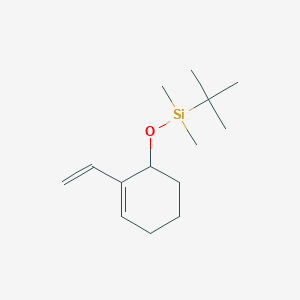
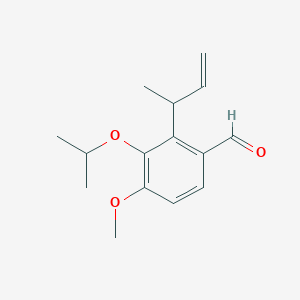
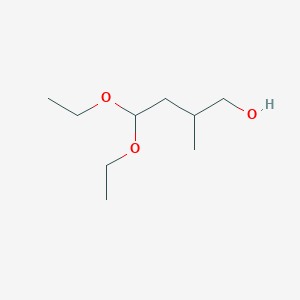
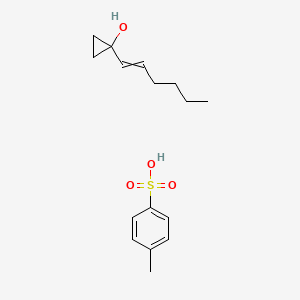
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
phenylsilane](/img/structure/B15163526.png)
